molecular formula C13H10O B1335006 (2H10)Benzophenone CAS No. 22583-75-1

(2H10)Benzophenone

Cat. No. B1335006
CAS RN: 22583-75-1
M. Wt: 192.28 g/mol
InChI Key: RWCCWEUUXYIKHB-LHNTUAQVSA-N
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Description

Benzophenone, also known as diphenylmethanone or 2H10, is a chemical compound with the molecular formula C13H10O. It is an aromatic ketone and a common industrial intermediate used in the synthesis of a variety of organic compounds. Benzophenone is a colorless solid that is insoluble in water but soluble in organic solvents. It is a strong UV absorber and is used in the production of plastics, dyes, and other materials.

Scientific Research Applications

Mass Spectrometric Calibration

Benzophenone-d10 is utilized in the calibration of mass spectrometric assays due to its high isotopic purity. This application is crucial for ensuring accurate mass measurements in analytical chemistry, particularly in the identification and quantification of complex organic compounds .

Photo-reductive Dimerization Studies

The compound serves as a key material in the study of photo-reductive dimerization processes. Researchers have synthesized icosadeuterio-benzopinacol (benzopinacol-d20) via photo-reductive dimerization of benzophenone-d10, which reacts faster than its natural abundance counterpart, indicating potential for further exploration in photochemical reactions .

Organic Light-Emitting Diodes (OLEDs)

In the field of optoelectronics, benzophenone-d10 derivatives are investigated for their potential use in OLEDs. These derivatives can function as host materials or emitters within the OLED structure, contributing to the development of high-efficiency lighting and display technologies .

Thermally Activated Delayed Fluorescence (TADF)

Benzophenone-based compounds, due to their high intersystem crossing efficiency, are promising candidates for TADF emitters. This application is significant for creating metal-free electroactive frameworks that convert triplet excitons into emissive singlet excitons, enhancing the external quantum efficiencies of OLED devices .

Synthetic Organic Chemistry

The improved synthesis of benzophenone-d10 from hexadeuteriobenzene (benzene-d6) has implications for synthetic organic chemistry. It provides a pathway to obtain materials with high isotopic content, which can be used in various synthetic applications, including the development of new pharmaceuticals and materials .

Photochemical Behavior Analysis

Benzophenone-d10 is also used to study the peculiar photochemical behavior of ketones. This research has practical implications in understanding phototoxicity, such as the photo-induced skin burns caused by ketoprofen, and can lead to the development of safer pharmaceutical formulations .

properties

IUPAC Name

bis(2,3,4,5,6-pentadeuteriophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCCWEUUXYIKHB-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177110
Record name (2H10)Benzophenone
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Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H10)Benzophenone

CAS RN

22583-75-1
Record name Benzophenone-d10
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Record name (2H10)Benzophenone
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Record name (2H10)Benzophenone
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Record name (2H10)benzophenone
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Synthesis routes and methods I

Procedure details

2-hydrosybenzophenone, 2,4-dihydroxybenzophenone, 2,2′,4-trihydroxybenzophenone, 2,2′,4,4′-tetrahydroxy benzophenone, and 2,2′-dihydroxy-4-methoxy dibenzophenone.
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2,2′-dihydroxy-4-methoxy dibenzophenone
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Synthesis routes and methods II

Procedure details

In the manner given in Example 24, 1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole in acetic acid is heated with Jones' reagent to give 5-(trifluoromethyl)-2-imidazo-1-yl)benzophenone.
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1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole
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Synthesis routes and methods III

Procedure details

In the manner given in Example 2, 2'-chloro-5-nitro-2-(4H-1,2,4-triazol-4-yl)benzophenone in xylene is heated with paraformaldehyde to 118°-124° C to give 2'-chloro-5-nitro-2-]3,5-bis(hydroxymethyl)-4H-1,2,4-triazol-4-yl]benzophenone.
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2'-chloro-5-nitro-2-(4H-1,2,4-triazol-4-yl)benzophenone
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Synthesis routes and methods IV

Procedure details

In the manner given in Example 17, 2'-chloro-5-nitro-2-[2-(hydroxymethyl)imidazol-1-yl]benzophenone is treated with phthalimide and triphenylphosphine and finally with diethyl azodicarboxylate to give 2'-chloro-5-nitro-2-[2-phthalimidomethyl)imidazol-1-yl]benzophenone.
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2'-chloro-5-nitro-2-[2-(hydroxymethyl)imidazol-1-yl]benzophenone
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Synthesis routes and methods V

Procedure details

5-Aza-6-(3-pyridyl)-tricyclo[3.3.1.13,7decan-2-one: LDA (8.0 mmol) was generated at 0° C. by adding n-BuLi (3.40 mL of 2.35 M solution in hexane, 8.0 mmol) to a solution of diisopropylamine (1.40 mL, 10.0 mmol) in dry THF (10.0 mL). The Schiff base, 2-aza-1,1-diphenyl-3-(pyridyl)prop-2-ene, formed from the reaction of 3-aminomethyl pyridine with benzophenone (2.18 g, 8.0 mmol; prepared using the method described in U.S. Pat. No. 5,510,355 to Bencherif et al.) was dissolved in dry THF (10.0 mL) and the solution cooled to −78° C. under a nitrogen atmosphere. LDA was then transferred to the solution of the Schiff base, using a double tipped needle under a positive nitrogen atmosphere. The resulting purple suspension was stirred for a further 45 minutes, during which time the temperature of the reaction mixture was allowed to rise to −45° C.
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Name
3.3.1.13,7decan-2-one
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8 mmol
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3.4 mL
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1.4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2H10)Benzophenone
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(2H10)Benzophenone
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(2H10)Benzophenone
Reactant of Route 4
(2H10)Benzophenone
Reactant of Route 5
(2H10)Benzophenone
Reactant of Route 6
(2H10)Benzophenone

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